1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Overview
Description
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
1-(1-Ethyl-2,3-dihydro-1H-indol-5-yl)-ethanone and its derivatives have been extensively researched for their antimicrobial properties. Several studies have synthesized novel indole-based compounds, exhibiting significant antibacterial and antifungal activities. These include various oxadiazoles and ethanone derivatives showing potential against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger and Candida species (Nagarapu & Pingili, 2014); (Ashok et al., 2015); (Anonymous, 2020); (Kumbhare et al., 2013).
Chemical Synthesis and Characterization
Studies have also focused on the chemical synthesis and characterization of various this compound derivatives. This includes the development of efficient synthetic methods and the exploration of their chemical structures using techniques like IR, NMR, and mass spectrometry. These compounds have been synthesized for various purposes including as intermediates for more complex chemical entities (Zhang et al., 2017); (Gang et al., 2013); (Mosslemin & Movahhed, 2012).
Potential in Pharmacology
Several indole derivatives, including this compound, have been explored for their potential pharmacological applications. This includes studies on their anti-inflammatory, antinociceptive, and antitumor activities. The compounds have been tested in various biological models, showing promising results in reducing inflammation and pain, as well as exhibiting anticancer properties (Rehman et al., 2022); (Ramazani et al., 2017); (Sharma et al., 2019).
Miscellaneous Applications
Other research areas include the development of novel synthetic routes for psychoactive compounds and the identification of designer drugs, where derivatives of this compound have been implicated. These studies contribute to the understanding of synthetic pathways and the detection of novel psychoactive substances (Asif et al., 2021); (Uchiyama et al., 2010).
Properties
IUPAC Name |
1-(1-ethyl-2,3-dihydroindol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-7-6-11-8-10(9(2)14)4-5-12(11)13/h4-5,8H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOFUSDBCSVDOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.